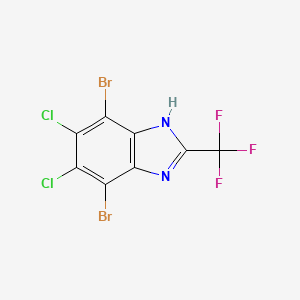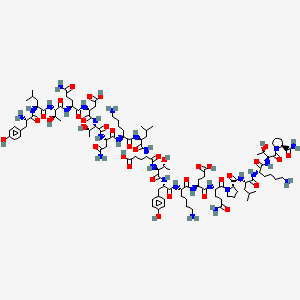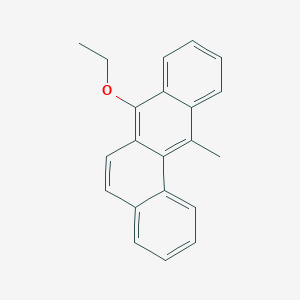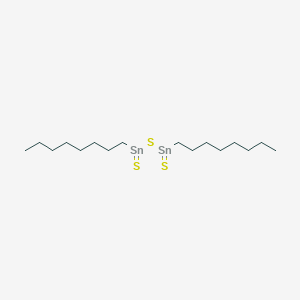
Dioctyldithioxodistannathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyldithioxodistannathiane is a chemical compound with the molecular formula C16H34S3Sn2 and a molecular weight of 560.05616 g/mol . It is also known by its CAS number 36432-42-5 . This compound is characterized by the presence of tin (Sn) atoms and sulfur (S) atoms in its structure, making it a unique organotin compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dioctyldithioxodistannathiane typically involves the reaction of octyl groups with tin and sulfur-containing reagents. One common method is the reaction of dioctyltin dichloride with sodium sulfide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and distillation is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Dioctyldithioxodistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin-sulfur compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: Substitution reactions with halogens or other nucleophiles are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed: The major products formed from these reactions include various organotin sulfides and halides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dioctyldithioxodistannathiane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of antimicrobial agents.
Industry: this compound is used in the production of specialized materials and as a stabilizer in certain industrial processes
Mécanisme D'action
The mechanism of action of dioctyldithioxodistannathiane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to sulfur-containing biomolecules, leading to the inhibition of enzyme activity and cellular function .
Comparaison Avec Des Composés Similaires
- Dibutyltin dichloride
- Dioctyltin dichloride
- Triphenyltin chloride
Comparison: Dioctyldithioxodistannathiane is unique due to its specific combination of octyl groups and tin-sulfur bonds. Compared to other organotin compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
36432-42-5 |
|---|---|
Formule moléculaire |
C16H34S3Sn2 |
Poids moléculaire |
560.1 g/mol |
Nom IUPAC |
octyl-[octyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/2C8H17.3S.2Sn/c2*1-3-5-7-8-6-4-2;;;;;/h2*1,3-8H2,2H3;;;;; |
Clé InChI |
VGEWTSWICVAVDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Sn](=S)S[Sn](=S)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


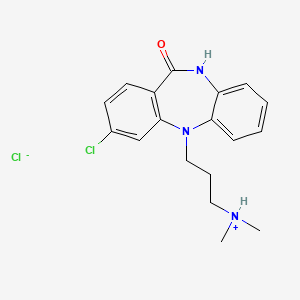
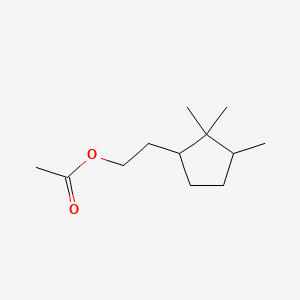
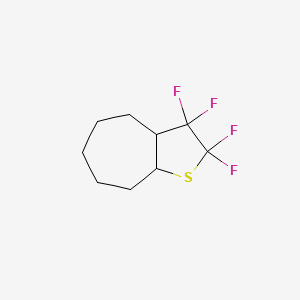
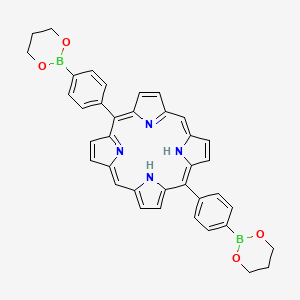
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)


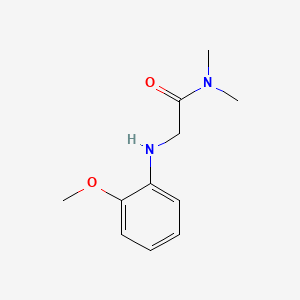
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)

